2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrimidinyl and phenyl intermediates, followed by their coupling through sulfanyl and acetamide linkages. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidinyl or phenyl groups, leading to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyrimidinyl and phenyl derivatives, such as:
- 2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide
- 2-{[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Uniqueness
The uniqueness of 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its specific combination of fluorinated groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H14F7N3O2S |
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Molecular Weight |
505.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H14F7N3O2S/c1-31(14-6-8-15(9-7-14)33-21(26,27)28)18(32)11-34-19-29-16(10-17(30-19)20(23,24)25)12-2-4-13(22)5-3-12/h2-10H,11H2,1H3 |
InChI Key |
ZOCFDRNGXLYVNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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